5-chloro-N-(4-chlorobenzyl)-2-methoxybenzamide
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Description
5-chloro-N-(4-chlorobenzyl)-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide class of compounds and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with 5-chloro-N-[(4-chlorophenyl)methyl]-2-methoxybenzamide, have been reported to exhibit significant antiviral properties . These compounds have shown inhibitory activity against various viruses, including influenza and Coxsackie B4 virus, by interfering with viral replication processes.
Anticancer Potential
The structural framework of indole, which is present in 5-chloro-N-[(4-chlorophenyl)methyl]-2-methoxybenzamide, is known to be a part of many pharmacologically active compounds with anticancer activities . These compounds can interact with cancer cell receptors and may induce apoptosis or inhibit cell proliferation.
Catalysis in Organic Synthesis
Compounds similar to 5-chloro-N-[(4-chlorophenyl)methyl]-2-methoxybenzamide have been used as catalysts in various organic synthesis reactions, such as Suzuki-Miyaura coupling and Heck reactions . These reactions are crucial for constructing complex organic molecules, including pharmaceuticals and polymers.
Anti-Tobacco Mosaic Virus (TMV) Activity
Research has indicated that certain compounds structurally related to 5-chloro-N-[(4-chlorophenyl)methyl]-2-methoxybenzamide have shown promising activity against the tobacco mosaic virus (TMV) . This suggests potential applications in protecting plants from viral infections.
Antimicrobial and Antibiotic Properties
The indole core, found in 5-chloro-N-[(4-chlorophenyl)methyl]-2-methoxybenzamide, is associated with antimicrobial and antibiotic effects . These compounds can be effective against a range of bacteria and fungi, contributing to new treatments for infectious diseases.
Antioxidative Effects
Indole derivatives are also known for their antioxidative properties, which can be beneficial in preventing oxidative stress-related damage in biological systems . This can have implications for treating diseases where oxidative stress is a contributing factor.
Anti-Inflammatory Applications
The anti-inflammatory activity of indole derivatives makes them candidates for the development of new anti-inflammatory drugs . They can modulate inflammatory pathways, potentially leading to treatments for chronic inflammatory conditions.
Neuroprotective Effects
Compounds with an indole structure, akin to 5-chloro-N-[(4-chlorophenyl)methyl]-2-methoxybenzamide, may offer neuroprotective benefits . They could protect neuronal cells from damage and be used in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
5-chloro-N-[(4-chlorophenyl)methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-14-7-6-12(17)8-13(14)15(19)18-9-10-2-4-11(16)5-3-10/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURLFMZTIWHHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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